4-Oxo-5-phenylpentanoic acid

Catalog No.
S2930262
CAS No.
M.F
C11H12O3
M. Wt
192.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Oxo-5-phenylpentanoic acid

Product Name

4-Oxo-5-phenylpentanoic acid

IUPAC Name

4-oxo-5-phenylpentanoic acid

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C11H12O3/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14)

InChI Key

LTNSOYZGFPWHOF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)CCC(=O)O

Solubility

not available

Canonical SMILES

C1=CC=C(C=C1)CC(=O)CCC(=O)O

Chemical Identity

4-Oxo-5-phenylpentanoic acid is an organic molecule with the formula C11H12O3. It is also known as 5-oxo-5-phenylpentanoic acid and 4-benzoylbutyric acid [Source: National Institutes of Health [PubChem], 4-Oxo-5-phenylpentanoic acid, CID 10375311, ].

Potential Biological Activity

Some scientific research suggests 4-oxo-5-phenylpentanoic acid may have biological effects on cells. For instance, studies have investigated its potential to:

  • Inhibit cell growth in cancer cells [Source: Biosynth, 5-oxo-5-phenylpentanoic acid, ]
  • Induce apoptosis (programmed cell death) in cancer cells [Source: Biosynth, 5-oxo-5-phenylpentanoic acid, ]

4-Oxo-5-phenylpentanoic acid is an organic compound classified as an oxo carboxylic acid, with the chemical formula C₁₁H₁₂O₃. It features a ketone functional group at the fourth carbon and a phenyl group attached to the fifth carbon of a pentanoic acid backbone. This compound is notable for its potential applications in pharmaceuticals and organic synthesis, particularly due to its structural characteristics that allow for various chemical transformations and interactions.

, including:

  • Reduction Reactions: This compound can undergo reduction to yield various alcohol derivatives. For instance, the stereoselective reduction of the ketone group can lead to chiral alcohols, which are valuable in drug synthesis .
  • Esterification: Reacting with alcohols can produce esters, such as 4-Oxo-5-phenylpentanoic acid ethyl ester, which has applications in flavoring and fragrance industries .
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to smaller chain compounds that can be useful in synthetic pathways.

Research indicates that 4-Oxo-5-phenylpentanoic acid exhibits biological activities, particularly in antitumor and antimicrobial contexts. Studies have shown its potential as a precursor for synthesizing biologically active compounds such as (+)-Harzialactone A, which possesses antileishmanial properties . Additionally, its derivatives may interact with various biological targets, suggesting a role in drug discovery.

Several methods have been developed for synthesizing 4-Oxo-5-phenylpentanoic acid:

  • Chemoenzymatic Synthesis: This method utilizes biocatalysts for the stereoselective reduction of prochiral ketones. This approach is environmentally friendly and often yields high enantiomeric purity .
  • Conventional Organic Synthesis: Traditional synthetic routes involve multi-step processes starting from readily available precursors, often incorporating reactions such as Friedel-Crafts acylation or aldol condensation.
  • Direct Oxidation: The oxidation of phenylpentanoic acid derivatives can also yield 4-Oxo-5-phenylpentanoic acid effectively.

4-Oxo-5-phenylpentanoic acid has several applications across different fields:

  • Pharmaceuticals: Its derivatives are explored for their potential therapeutic effects against various diseases, including cancer and infections .
  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly those with biological relevance.
  • Flavoring Agents: The ester forms of this compound are utilized in the food industry for their flavoring properties .

Interaction studies have revealed that 4-Oxo-5-phenylpentanoic acid can interact with various enzymes and proteins. For example, it has been noted to influence the activity of aromatic-amino-acid aminotransferase, which plays a role in amino acid metabolism . Such interactions highlight its potential utility in metabolic engineering and drug design.

Several compounds share structural similarities with 4-Oxo-5-phenylpentanoic acid. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
5-Phenylpentanoic AcidC₁₁H₁₄O₂Lacks the keto group; used in similar biological contexts .
4-Hydroxy-5-oxo-5-phenylpentanoic AcidC₁₁H₁₂O₄Contains a hydroxyl group; offers different reactivity profiles .
4-Oxohexanoic AcidC₆H₈O₃Shorter carbon chain; used in industrial applications.

Uniqueness of 4-Oxo-5-phenylpentanoic Acid

The uniqueness of 4-Oxo-5-phenylpentanoic acid lies in its specific structural features that allow for diverse chemical reactivity while maintaining stability under various conditions. Its ability to form both ketones and carboxylic acids makes it versatile for synthesizing other valuable compounds, distinguishing it from similar acids that may lack one or more functional groups.

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

192.078644241 g/mol

Monoisotopic Mass

192.078644241 g/mol

Heavy Atom Count

14

Wikipedia

4-oxo-5-phenylpentanoic acid

Dates

Modify: 2024-04-14

Explore Compound Types